molecular formula C6H4ClNO3 B1582753 5-Chloro-6-hydroxynicotinic acid CAS No. 54127-63-8

5-Chloro-6-hydroxynicotinic acid

Cat. No. B1582753
CAS RN: 54127-63-8
M. Wt: 173.55 g/mol
InChI Key: OLTRUTPHSBQWAZ-UHFFFAOYSA-N
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Patent
US09096527B2

Procedure details

To a solution of 6-hydroxy nicotinic acid (0.500 g, 3.59 mmol, TCI) in MeCN (20 mL), was added N-chlorosuccinimide (0.436 mL, 5.39 mmol, Aldrich). The resulting mixture was then heated at 80° C. for 72 h. A white precipitate was present. The mixture was filtered and the white solid was washed with EtOAc (2×1 mL) and dried in vacuo to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 174,176 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[Cl:11]N1C(=O)CCC1=O>CC#N>[Cl:11][C:10]1[C:2](=[O:1])[NH:3][CH:4]=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Name
Quantity
0.436 mL
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the white solid was washed with EtOAc (2×1 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CNC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.